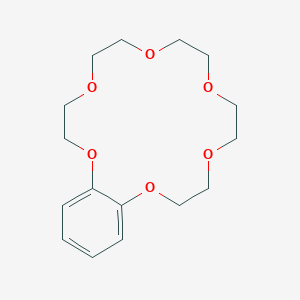

Benzo-18-crown-6

Descripción general

Descripción

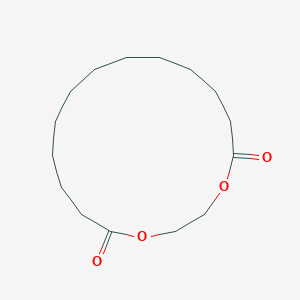

Benzo-18-crown-6 is a cyclic compound widely used as an ionophore . It coordinates with metal ions more readily than other ligands because of its planar oxygen atoms which provide a strong negative potential barrier .

Molecular Structure Analysis

Benzo-18-crown-6 has a molecular formula of C16H24O6 . Its structure is such that at equilibrium the ether cavity adopts an open configuration where the constituent oxygen atoms exhibit a highly negative electrostatic potential .Chemical Reactions Analysis

Benzo-18-crown-6 is known to interact/bind aqueous lead ions to form stable 2:1 metal–ligand complexes . It is also redox active and can polymerize relatively easily onto a platinum surface to form a multi-layered lead Ion-selective Membrane (ISM) .Physical And Chemical Properties Analysis

Benzo-18-crown-6 has a density of 1.1±0.1 g/cm3, a boiling point of 451.8±45.0 °C at 760 mmHg, and a flash point of 186.6±28.6 °C . It has a molar refractivity of 80.3±0.3 cm3, and a molar volume of 295.4±3.0 cm3 .Aplicaciones Científicas De Investigación

Ion-Selective Electrodes

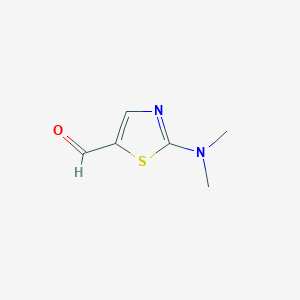

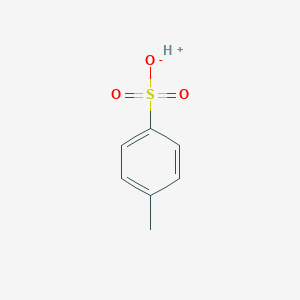

Benzo-18-crown-6 has been used in the preparation of Ion-Selective Electrodes (ISEs) . Three novel dibenzo-18-crown-6 aldimines were successfully synthesised and structurally characterised . These compounds interact with aqueous lead ions to form stable 2:1 metal–ligand complexes . The ISEs allow selective electrochemical detection and quantification of lead at concentrations as low as 10 ppm, over a range of 15–60 ppm .

Synthesis of Functionalised Crown Ethers

Benzo-18-crown-6 is used in the synthesis of functionalised crown ethers . The direct addition of functional groups onto a pre-formed macrocyclic framework is a valuable yet underexplored alternative . This approach can reduce synthetic effort, allow the later modification of crown ether-based architectures, and disclose new ways to exploit these versatile macrocycles in contemporary supramolecular science and technology .

Antifungal Activity

Compounds synthesized from Benzo-18-crown-6 have been tested for antifungal activity against various fungi .

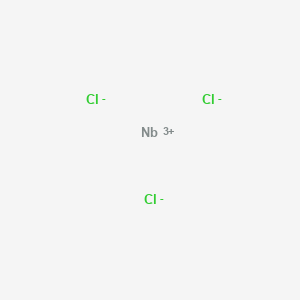

Adsorption of Metal Ions

Benzo-18-crown-6 has been used in studies of the adsorption of various metal ions . For example, it has been found to have high extraction abilities for Cd (II) from a 6–7 M HCl solution .

Formation of Complexes with Alkali Metal Ions

Benzo-18-crown-6 forms 1:1 complexes with alkali metal ions . The formation constants for these complexes and the solubility of Benzo-18-crown-6 in various solvents have been determined .

Safety And Hazards

Propiedades

IUPAC Name |

2,5,8,11,14,17-hexaoxabicyclo[16.4.0]docosa-1(22),18,20-triene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24O6/c1-2-4-16-15(3-1)21-13-11-19-9-7-17-5-6-18-8-10-20-12-14-22-16/h1-4H,5-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSFHXKRFDFROER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCOCCOC2=CC=CC=C2OCCOCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50878074 | |

| Record name | B18C6-BENZO CROWN ETHER | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50878074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzo-18-crown-6 | |

CAS RN |

14098-24-9 | |

| Record name | Benzo-18-crown-6 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14098-24-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | B18C6-BENZO CROWN ETHER | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50878074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

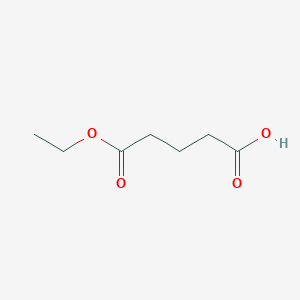

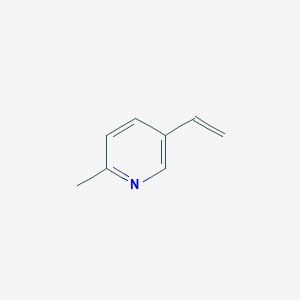

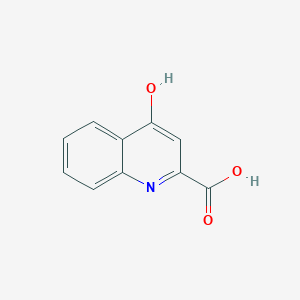

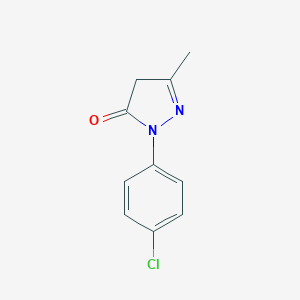

Feasible Synthetic Routes

Q & A

Q1: How does B18C6 interact with metal ions?

A1: B18C6 forms inclusion complexes with metal ions, primarily through interactions with its six oxygen atoms. [] The cation is held within the crown ether cavity by electrostatic attractions, creating a host-guest complex. [, , , ] The size of the cation and the crown ether cavity play a crucial role in determining the stability of the complex. []

Q2: Does the nature of the solvent influence these interactions?

A2: Yes, solvent properties significantly impact B18C6-cation interactions. [, , ] The stability of the complex is generally higher in aprotic solvents compared to protic solvents. [, ] This is due to competitive hydrogen bonding between the crown ether and protic solvents, which can disrupt complex formation. []

Q3: How do structural modifications to B18C6 affect its interactions?

A3: The introduction of substituents on the benzo group of B18C6 can alter its binding properties. For example, the presence of a thiazole group in dibenzo-18-crown-6 ether (BTB) significantly enhances selectivity for silver ions (Ag+) over other divalent cations. []

Q4: What is the molecular formula and weight of B18C6?

A4: The molecular formula of B18C6 is C16H24O6, and its molecular weight is 312.36 g/mol.

Q5: How can spectroscopic techniques help characterize B18C6 and its complexes?

A5: Several spectroscopic techniques are valuable for characterizing B18C6:

Q6: Is B18C6 stable under various environmental conditions?

A6: The stability of B18C6 can be influenced by factors like pH, temperature, and the presence of oxidizing agents. While specific stability data under various conditions is not provided in the papers, it's crucial to consider these factors for practical applications.

Q7: Can B18C6 act as a catalyst or phase transfer reagent?

A7: Yes, B18C6 can act as a phase transfer catalyst due to its ability to form complexes with metal ions and increase their solubility in organic solvents. [] This property is particularly valuable in reactions involving inorganic salts and organic reactants. []

Q8: How have computational methods been employed to study B18C6?

A8: Computational chemistry plays a crucial role in understanding the structural and electronic properties of B18C6 and its complexes:

Q9: How do structural modifications of B18C6 influence its binding affinity and selectivity for different cations?

A9: The relationship between structure and activity is crucial for understanding crown ether selectivity:

Q10: What are some significant historical milestones in the research of B18C6 and crown ethers in general?

A10: The discovery of crown ethers, including B18C6, by Charles Pedersen in the 1960s marked a significant milestone in supramolecular chemistry. [] His pioneering work led to the Nobel Prize in Chemistry in 1987 and opened up a new field dedicated to studying host-guest chemistry and molecular recognition. Research on B18C6 and its analogs has continued to grow, with applications spanning various disciplines.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.